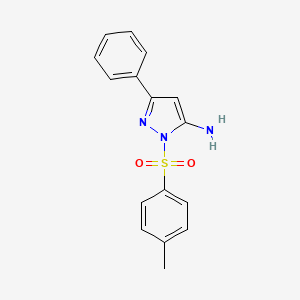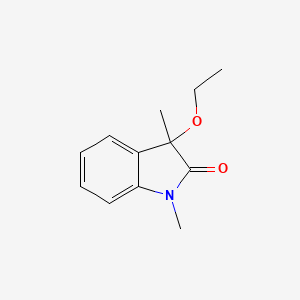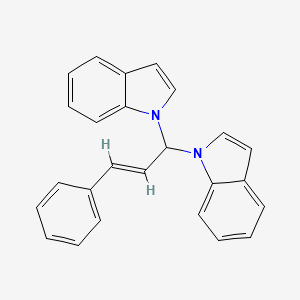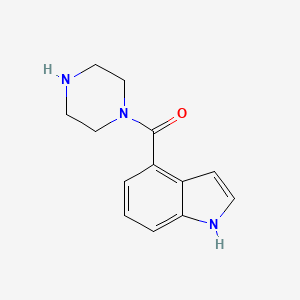
(1H-Indol-4-yl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Indol-4-yl)(piperazin-1-yl)methanone is a compound that features both an indole and a piperazine moiety. Indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This combination of structures imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-4-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions. For example, a halogenated indole derivative can react with piperazine in the presence of a base to form the desired product.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through various methods such as the reaction of an indole derivative with a piperazine derivative in the presence of a coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline, a saturated form of indole.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1H-Indol-4-yl)(piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The indole moiety is known to interact with proteins and nucleic acids, making it a valuable tool in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing indole and piperazine structures have shown promise in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1H-Indol-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Molecular Targets and Pathways
Receptors: The compound may interact with serotonin and dopamine receptors, influencing neurotransmission.
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1H-Indol-3-yl)(piperazin-1-yl)methanone: Similar structure but with the indole moiety attached at the 3-position.
(1H-Indol-5-yl)(piperazin-1-yl)methanone: Similar structure but with the indole moiety attached at the 5-position.
Uniqueness
(1H-Indol-4-yl)(piperazin-1-yl)methanone is unique due to the specific positioning of the indole and piperazine moieties, which can influence its chemical reactivity and biological activity. This specific arrangement may result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
1H-indol-4-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C13H15N3O/c17-13(16-8-6-14-7-9-16)11-2-1-3-12-10(11)4-5-15-12/h1-5,14-15H,6-9H2 |
Clave InChI |
KNMUTVANTOLLLU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=C3C=CNC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


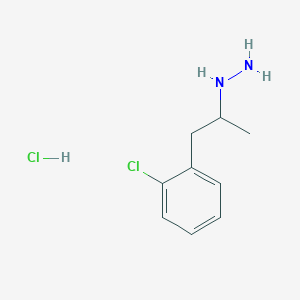
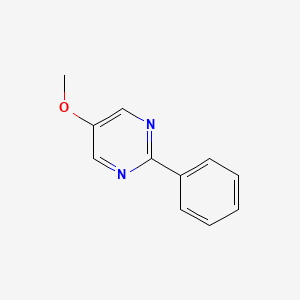
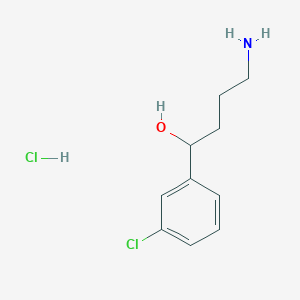
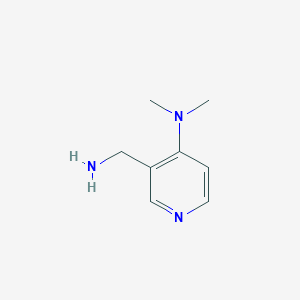
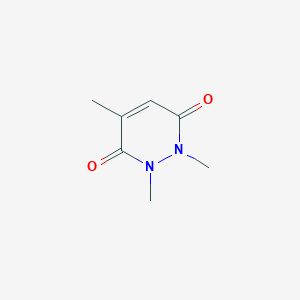

![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
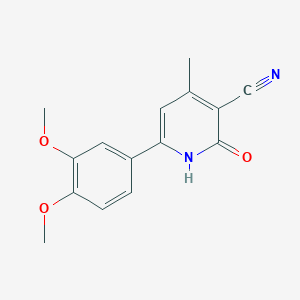
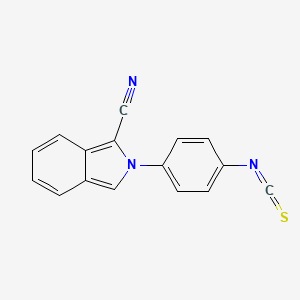
![[2,5-Dibromo-3,6-bis(2,4-dimethylphenyl)-4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxyphenyl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B13103128.png)
